
4,4,5,5-Tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H23BO2 and its molecular weight is 198.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interaction Studies
4,4,5,5-Tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane has been utilized in various synthesis processes and molecular interaction studies. For instance, it has been used to form iodoalkylborate species, such as 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4-IboxBpin), through reactions with iodine under ambient conditions. These iodoalkylborate species are crucial intermediates in forming alkyl and aryl pinacolboronates, vital components in organic synthesis (Murphy et al., 2015).
Development of New Building Blocks
This compound has also played a significant role in developing new building blocks for synthesizing biologically active derivatives. An example is the synthesis of silicon-based drugs and odorants, where it has been utilized to create new compounds like the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Structural and Conformational Analyses
Extensive structural and conformational analyses have been conducted on compounds derived from 4,4,5,5-tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane. This includes using techniques like X-ray diffraction and density functional theory (DFT) to understand the molecular structure and properties of such compounds. These studies contribute to our knowledge of the physicochemical properties of the compounds and are essential for further applications in material science and molecular engineering (Huang et al., 2021).
Synthesis of Pinacolylboronate-Substituted Stilbenes
Additionally, this compound has been used to synthesize pinacolylboronate-substituted stilbenes. These novel derivatives hold significant potential in creating new materials for technology applications, such as Liquid Crystal Display (LCD) technology, and might have applications in treating Neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties and Reactions
Furthermore, the electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane, have been studied. These analyses have shed light on the β-effect of organoborate and have been used to achieve selective substitution reactions with promising yields, contributing to the field of electrochemistry (Tanigawa et al., 2016).
Biological Studies
In the realm of biological studies, novel pinacolyl boronate-substituted stilbenes derived from this compound have been synthesized and tested for their lipogenesis inhibitory effect. Preliminary data suggest that these derivatives could serve as potential leads for new lipid-lowering drugs, highlighting the compound's versatility and potential in medicinal chemistry (Das et al., 2011).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-pentan-3-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-7-9(8-2)12-13-10(3,4)11(5,6)14-12/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANTDXOOXMYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(pentan-3-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




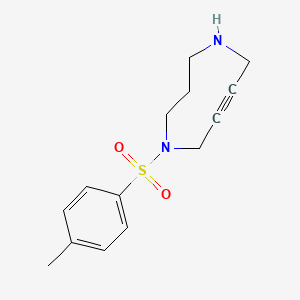
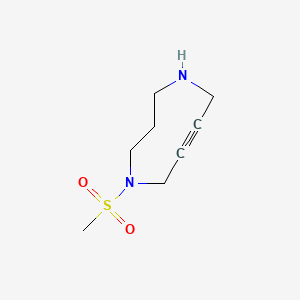
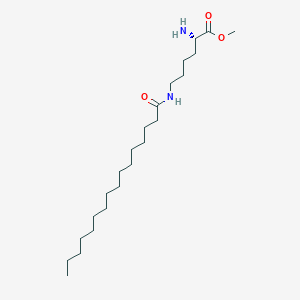
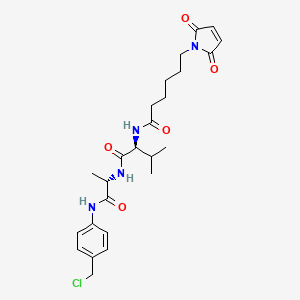
![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)
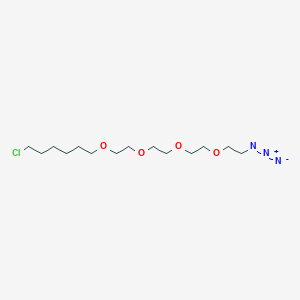
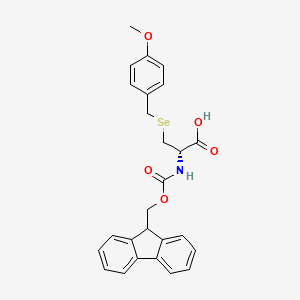
![(3aS,6abeta)-N-[6-[4-[(2-Amino-9H-purine-6-yl)oxymethyl]benzylamino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4alpha-pentanamide](/img/structure/B8238804.png)
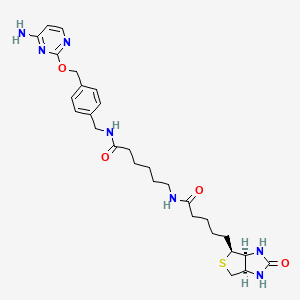

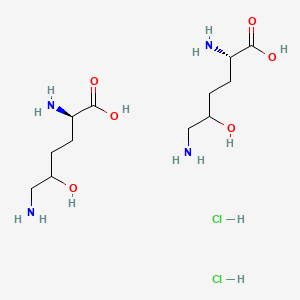
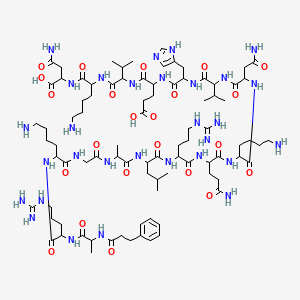
![{Pyrazolo[1,5-a]pyrimidin-6-yl}boronic acid](/img/structure/B8238830.png)